2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[45]decan-8-yl)-1-phenylethan-1-one is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one typically involves multiple steps. One common synthetic route starts with the preparation of 1,4-dioxa-8-azaspiro[4.5]decane, which is then reacted with appropriate reagents to introduce the phenylethanone moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products
Wissenschaftliche Forschungsanwendungen
2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its unique structural features.
Materials Science: The compound’s spirocyclic structure makes it useful in the synthesis of novel materials with specific properties.
Biological Studies: It is employed in biological research to study its effects on various biological pathways and targets
Wirkmechanismus
The mechanism of action of 2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one can be compared with other spirocyclic compounds, such as:
1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.
7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different functional groups.
2-[(7-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol: A compound with a similar spirocyclic core but different substituents
Eigenschaften
CAS-Nummer |
116061-78-0 |
---|---|
Molekularformel |
C17H23NO3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
2-(6,9-dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethanone |
InChI |
InChI=1S/C17H23NO3/c1-13-11-18(12-16(19)15-6-4-3-5-7-15)14(2)10-17(13)20-8-9-21-17/h3-7,13-14H,8-12H2,1-2H3 |
InChI-Schlüssel |
CJFMHISOFJTGCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2(C(CN1CC(=O)C3=CC=CC=C3)C)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.